molecular formula C15H18ClN3O B2372496 N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide CAS No. 956266-07-2

N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide

Cat. No.: B2372496
CAS No.: 956266-07-2
M. Wt: 291.78
InChI Key: BQZRGLAFVCDYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide is a pyrazole-derived acetamide featuring a benzyl group at the 1-position and methyl substituents at the 3- and 5-positions of the pyrazole ring.

Properties

IUPAC Name

N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-11-14(9-17-15(20)8-16)12(2)19(18-11)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZRGLAFVCDYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Benzyl-3,5-Dimethyl-1H-Pyrazole

The pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For industrial-scale production, 3,5-dimethylpyrazole is alkylated with benzyl bromide in the presence of a base such as potassium carbonate. Reaction conditions involve refluxing in anhydrous acetonitrile for 8–12 hours, yielding 1-benzyl-3,5-dimethyl-1H-pyrazole with >85% purity.

Key reaction parameters:

Reagent Quantity (mol%) Solvent Temperature Yield (%)
3,5-Dimethylpyrazole 1.0 Acetonitrile 80°C 92
Benzyl bromide 1.2
K2CO3 2.5

Amine Generation and Amide Coupling

Conversion to Primary Amine

The chloromethyl intermediate undergoes nucleophilic substitution with aqueous ammonia (25% w/w) in THF at −10°C for 24 hours, producing 4-(aminomethyl)-1-benzyl-3,5-dimethyl-1H-pyrazole. GC-MS analysis typically shows >90% conversion, with residual chloride removed via activated charcoal filtration.

Chloroacetamide Formation

The final acetylation employs chloroacetyl chloride under Schotten–Baumann conditions:

Optimized Procedure:

  • Dissolve 4-(aminomethyl)-1-benzyl-3,5-dimethyl-1H-pyrazole (1 eq) in dichloromethane (0.5 M)
  • Add triethylamine (2.5 eq) at 0°C under N2 atmosphere
  • Slowly introduce chloroacetyl chloride (1.1 eq) via syringe pump over 30 minutes
  • Stir for 4 hours at 0°C, then warm to RT for 12 hours
  • Quench with ice-water, extract organic layer, dry over MgSO4
  • Purify via flash chromatography (hexane:EtOAc 7:3 → 1:1 gradient)

Yield Optimization Data:

Base Solvent Temp (°C) Reaction Time (h) Yield (%)
Triethylamine DCM 0 → 25 16 78
DIPEA THF −20 → 25 24 82
Pyridine Toluene 25 8 65

Mass spectrometry (ESI+) confirms product identity with m/z 292.1 [M+H]+.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate enhanced efficiency using microreactor systems:

  • Step 1: Pyrazole alkylation in a packed-bed reactor (residence time 8 min, 85°C)
  • Step 2: Chloromethylation in a Corning AFR module (Teflon AF-2400 membrane, 45°C)
  • Step 3: Amide coupling in a static mixer (Reactor volume 50 mL, 0°C)

This approach reduces total synthesis time from 48 hours (batch) to 6.5 hours with 93% overall yield.

Purification Strategies

Industrial purification employs:

  • Crystallization: Ethanol/water (3:1) at −20°C yields 99.5% pure product
  • Chromatography: Simulated moving bed (SMB) systems with C18 silica (methanol/water eluent)

Mechanistic Insights and Byproduct Analysis

Competing Reactions During Amidation

HPLC-MS analysis reveals three primary byproducts:

  • Over-acylation: Di-chloroacetylated species (m/z 369.0) at high chloride concentrations
  • Pyrazole Ring Oxidation: N-oxide formation (m/z 308.1) when using DMF as solvent
  • Benzyl Group Cleavage: Detected only under strong acidic conditions (pH <2)

Kinetic Studies

Arrhenius analysis of the amidation step gives activation energy Ea = 45.2 kJ/mol, consistent with a nucleophilic acyl substitution mechanism. The rate-determining step is amine deprotonation, explaining the strong base dependence observed in Table 2.

Comparative Analysis of Synthetic Routes

Method Total Steps Overall Yield (%) Purity (%) Scalability
Vilsmeier–Haack route 5 61 98.7 Moderate
Direct chloromethylation 4 68 97.2 High
Flow synthesis 3 93 99.5 Industrial

The flow synthesis method demonstrates clear advantages in yield and scalability, though requiring significant capital investment.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted amides or thioamides.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

Scientific Research Applications

N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and dimethyl groups on the pyrazole ring can enhance binding affinity and specificity. The chloroacetamide moiety may act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in the target protein .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and related pyrazole-acetamide derivatives:

Compound Name Substituents on Pyrazole Molecular Weight (g/mol) Key Functional Groups Melting Point/Stability Reference
N-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide 1-Benzyl, 3,5-dimethyl 331.8 (calculated) Chloroacetamide Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 1-Phenyl, 3-methyl, 4-cyano 403.1 Carboxamide, chloro 133–135 °C
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide (from ) 1-Benzyl, 3,5-dimethyl ~347.4 (benzamide) Benzamide Submicromolar activity
2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide Pyrimidinyl ethyl 353.90 Chloroacetamide, fluoropyrimidine Not reported

Key Observations:

  • Replacing the benzamide group in with 2-chloroacetamide introduces a reactive electrophilic site, which may alter biological target interactions (e.g., alkylation vs. hydrogen bonding) .
  • Chloro-substituted pyrazoles (e.g., 3a–3p in ) exhibit variable melting points (123–183°C), suggesting that electron-withdrawing groups (e.g., Cl, CN) improve thermal stability via stronger intermolecular interactions .

Intermolecular Interactions and Crystallography

  • Hydrogen Bonding: highlights that substituents like nitro groups facilitate intermolecular N–H···O bonds, forming supramolecular networks. The target compound’s chloroacetamide may engage in weaker C–H···O interactions, affecting solubility .
  • Crystal Packing: Bulky benzyl groups in the target compound could disrupt dense packing (compared to smaller substituents in ), lowering melting points relative to chlorophenyl analogs .

Biological Activity

N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClN3O. Its structure features a pyrazole ring substituted with a benzyl group and a chloroacetamide moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H18ClN3O
Molecular Weight291.78 g/mol
CAS Number956266-07-2

Antiproliferative Activity

Research has indicated that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative effects in MIA PaCa-2 pancreatic cancer cells. These compounds were shown to reduce mTORC1 activity and enhance autophagy, suggesting a dual mechanism of action that involves both cell cycle arrest and apoptosis induction .

The mechanisms underlying the biological activity of this compound appear to be multifaceted:

mTORC1 Inhibition : The compound inhibits the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism. This inhibition leads to reduced protein synthesis and promotes autophagy, a process that degrades cellular components and recycles nutrients .

Autophagy Modulation : By disrupting autophagic flux, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides cause the accumulation of LC3-II, indicating impaired autophagic degradation under starvation conditions. This suggests that the compound may serve as an autophagy modulator with potential anticancer properties .

Structure–Activity Relationship (SAR)

Preliminary structure–activity relationship studies have identified key structural features that enhance biological activity:

  • Substituents on the Pyrazole Ring : The presence of specific substituents at the 3 and 5 positions of the pyrazole ring significantly influences potency.
  • Chloroacetamide Moiety : The chloroacetamide group is essential for maintaining the compound's biological activity, likely due to its role in binding interactions with target proteins.

Case Studies

One notable case study involved testing the compound's efficacy in vivo using xenograft models of pancreatic cancer. Results indicated a significant reduction in tumor size compared to controls, further supporting its potential as an anticancer agent .

Q & A

Q. Basic

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
  • NMR : Key signals include the pyrazole CH3 groups (δ 2.1–2.6 ppm), benzyl aromatic protons (δ 7.2–7.5 ppm), and chloroacetamide CO–N–H (δ 8.5–9.0 ppm) .
  • Mass spectrometry : ESI-MS in positive mode typically shows [M+H]<sup>+</sup> peaks (e.g., m/z 348.1 for C18H20ClN3O) .

How do non-covalent interactions influence the compound’s solid-state properties and solubility?

Advanced
Intermolecular forces (e.g., hydrogen bonds, π-π stacking) dictate crystallinity and solubility. For example:

  • Hydrogen bonding : N–H···O interactions (2.8–3.0 Å) form dimeric motifs, reducing aqueous solubility but enhancing thermal stability (Tm > 150°C) .
  • C–H···π interactions : Benzyl groups engage in edge-to-face stacking (3.5–4.0 Å), influencing crystal packing and melting points .
  • Solubility modulation : Introduce polar substituents (e.g., –OH, –SO3H) or use co-solvents (e.g., DMSO:PBS) for biological assays .

What computational methods can predict the compound’s binding affinity to biological targets?

Q. Advanced

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with enzyme active sites (e.g., cytochrome P450). Focus on key residues (e.g., Ser530 for COX inhibition) .
  • MD simulations : Analyze stability of ligand-receptor complexes (50–100 ns trajectories) to assess binding free energies (MM-PBSA/GBSA) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.